2-[(4-Aminophenyl)amino]-acetamide
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4-aminoanilino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |
InChI Key |
SUVDKDKSNYZGFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N)NCC(=O)N |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiadiazole-Thioacetamide Derivatives (Anticancer Activity)
Compounds :
- 3: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- 8: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
Key Features :
Comparison :
- Structural Difference: The absence of a thiadiazole-thio group in 2-[(4-Aminophenyl)amino]-acetamide may reduce Akt affinity.
- Functional Insight: The 4-aminophenyl group in the target compound could compensate by forming salt bridges or H-bonds, but this requires empirical validation.
AChE Inhibitors (Neuroprotective Potential)
Compounds :
- 5: 2-Indol-1-yl-N-[2-(8-quinolyloxy)ethyl]acetamide
- 8: N-((1S,2S)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl)-2-(4-methoxyphenyl)acetamide
Key Features :
Comparison :
- Structural Advantage: The 4-aminophenyl group in the target compound may improve water solubility compared to hydrophobic indole/quinoline moieties.
- Limitation : Lack of a tertiary alcohol or methoxy group (as in compound 8) might reduce potency.
Benzimidazole-Acetamide Hybrids (Anthelmintic Activity)
Compounds :
- 3c : N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide
- 3q : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
Key Features :
Comparison :
- Structural Divergence : The target compound lacks a benzimidazole ring, likely limiting anthelmintic efficacy.
- Shared Trait : The acetamide linker in both classes may facilitate similar pharmacokinetic profiles.
Chloroacetamide Derivatives (Antimicrobial Activity)
Compounds :
- SP4–SP7, SP12 : N-(Substituted phenyl)-2-chloroacetamides with halogens (Cl, Br) or nitro groups.
Key Features :
Comparison :
- Hydrophobicity : Lower logP values (due to –NH₂) may limit cell entry but improve solubility.
17β-HSD2 Inhibitors (Enzyme Modulation)
Compounds :
- 13 : 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide
- 15 : N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide
Key Features :
Comparison :
- Hydrophobic vs. Polar: The target compound’s 4-aminophenyl group is less hydrophobic, likely reducing 17β-HSD2 affinity.
- SAR Insight : Introducing a secondary aromatic ring (as in compound 13) could improve activity.
Preparation Methods
Synthetic Routes and Methodologies
Nitro Precursor Reduction Pathway
A widely adopted route involves reducing a nitro intermediate to the target amine. For example:
- Synthesis of 2-[(4-Nitrophenyl)amino]acetamide :
- Catalytic Hydrogenation :
Advantages :
Direct Amide Coupling Strategies
Alternative methods prioritize amide bond formation between 4-aminophenylamine and acetic acid derivatives:
HOBT/EDC-Mediated Coupling
- Reagents : Hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Procedure :
- Yield : 78–82% after aqueous workup.
Schotten-Baumann Reaction
Comparative Analysis of Methodologies
Key Observations :
Industrial-Scale Adaptations
Solvent Optimization
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Q & A
Q. What are the ethical and regulatory considerations for in vitro studies?
- Compounds must be labeled "For Research Use Only" and not administered to humans/animals. Compliance with REACH and OSHA guidelines ensures safe disposal. Documentation of purity (>95% via HPLC) and endotoxin levels (<0.1 EU/mg) is critical for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
